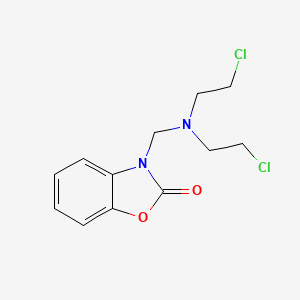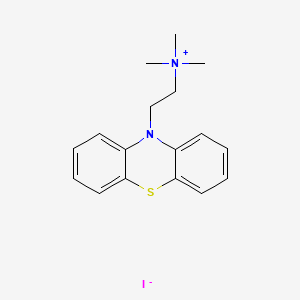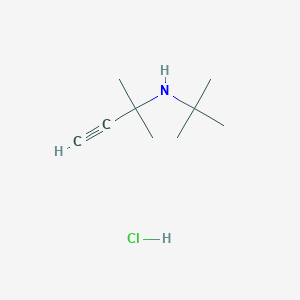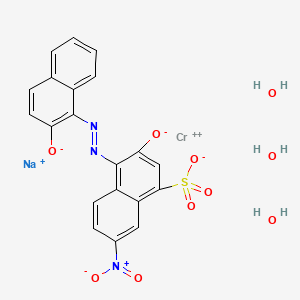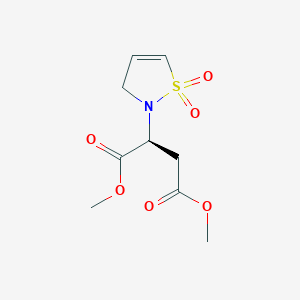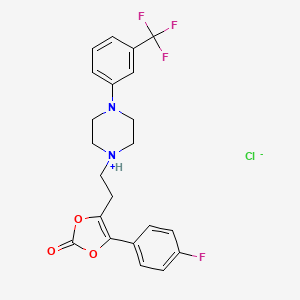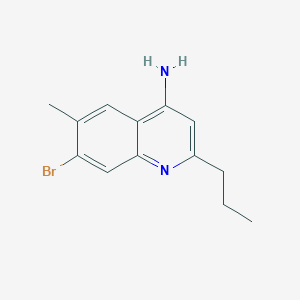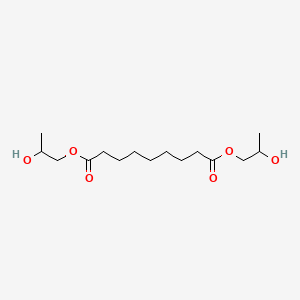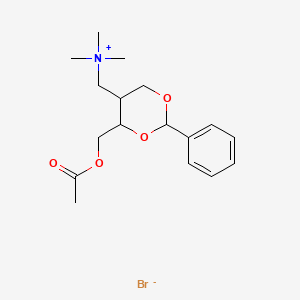
((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide acetate is a complex organic compound with a unique structure that combines a dioxane ring, a phenyl group, and a quaternary ammonium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide acetate typically involves multiple steps. One common method includes the formation of the dioxane ring through a cyclization reaction, followed by the introduction of the phenyl group via a Friedel-Crafts alkylation. The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide acetate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The phenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Silver nitrate (AgNO3) can be used to facilitate the substitution of the bromide ion.
Major Products Formed
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a cyclohexyl derivative.
Substitution: Formation of various halide derivatives.
Scientific Research Applications
((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide acetate involves its interaction with biological membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it an effective antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium bromide: A simpler quaternary ammonium salt with similar antimicrobial properties.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: A surfactant with applications in both industrial and biological settings.
Uniqueness
((5-(Hydroxymethyl)-2-phenyl-m-dioxan-5-yl)methyl)trimethylammonium bromide acetate is unique due to its complex structure, which combines a dioxane ring, a phenyl group, and a quaternary ammonium salt. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
1093-20-5 |
|---|---|
Molecular Formula |
C17H26BrNO4 |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
[4-(acetyloxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C17H26NO4.BrH/c1-13(19)20-12-16-15(10-18(2,3)4)11-21-17(22-16)14-8-6-5-7-9-14;/h5-9,15-17H,10-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CSBIQJCYLDCBES-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCC1C(COC(O1)C2=CC=CC=C2)C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


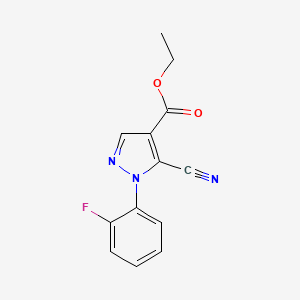
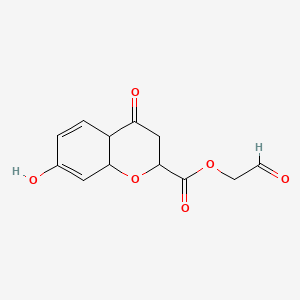
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
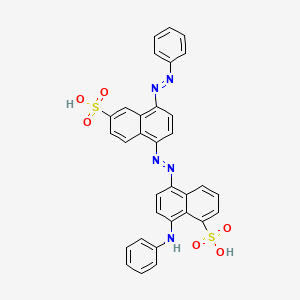
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
